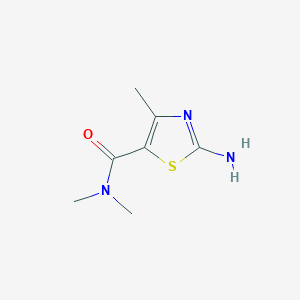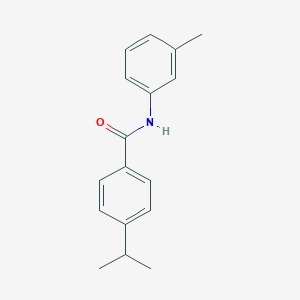
4-isopropyl-N-(3-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-isopropyl-N-(3-methylphenyl)benzamide, also known as IMB-6, is a synthetic compound that belongs to the benzamide class of drugs. It is primarily used in scientific research to study the biochemical and physiological effects of its mechanism of action.
Mecanismo De Acción
4-isopropyl-N-(3-methylphenyl)benzamide acts as an agonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in the perception of pain and inflammation. By binding to TRPV1, 4-isopropyl-N-(3-methylphenyl)benzamide inhibits the influx of calcium ions, thereby reducing the release of neurotransmitters that signal pain and inflammation.
Efectos Bioquímicos Y Fisiológicos
4-isopropyl-N-(3-methylphenyl)benzamide has been shown to have potent analgesic and anti-inflammatory effects in animal models. It has also been found to reduce the release of cytokines, which are involved in the inflammatory response. Additionally, 4-isopropyl-N-(3-methylphenyl)benzamide has been shown to have a protective effect on neurons, which may have implications for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-isopropyl-N-(3-methylphenyl)benzamide in lab experiments is its high potency and specificity for TRPV1. This allows for precise modulation of the channel's activity without affecting other ion channels. However, one limitation of using 4-isopropyl-N-(3-methylphenyl)benzamide is its low solubility in aqueous solutions, which may require the use of organic solvents that could potentially interfere with experimental results.
Direcciones Futuras
There are several potential future directions for the study of 4-isopropyl-N-(3-methylphenyl)benzamide. One area of research could be the development of new painkillers based on the structure of 4-isopropyl-N-(3-methylphenyl)benzamide. Another area of research could be the investigation of the effects of 4-isopropyl-N-(3-methylphenyl)benzamide on other physiological and biochemical processes beyond pain and inflammation. Additionally, the development of more soluble analogs of 4-isopropyl-N-(3-methylphenyl)benzamide could improve its utility in lab experiments.
Métodos De Síntesis
The synthesis of 4-isopropyl-N-(3-methylphenyl)benzamide involves the reaction of 4-isopropylaniline and 3-methylbenzoyl chloride in the presence of a base such as sodium hydroxide. The reaction results in the formation of 4-isopropyl-N-(3-methylphenyl)benzamide as a white solid.
Aplicaciones Científicas De Investigación
4-isopropyl-N-(3-methylphenyl)benzamide has been extensively used in scientific research to study its mechanism of action and its effects on various physiological and biochemical processes. It has been found to have potent analgesic and anti-inflammatory properties, making it a potential candidate for the development of new painkillers.
Propiedades
Número CAS |
352677-10-2 |
|---|---|
Nombre del producto |
4-isopropyl-N-(3-methylphenyl)benzamide |
Fórmula molecular |
C17H19NO |
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
N-(3-methylphenyl)-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C17H19NO/c1-12(2)14-7-9-15(10-8-14)17(19)18-16-6-4-5-13(3)11-16/h4-12H,1-3H3,(H,18,19) |
Clave InChI |
ICAVFEYKPGUIJF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)C |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-ethenoxybutyl N-[4-[[4-(4-ethenoxybutoxycarbonylamino)phenyl]methyl]phenyl]carbamate](/img/structure/B185957.png)


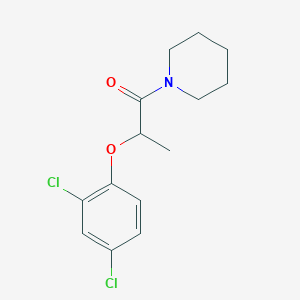



![11-(4-hydroxy-3-iodo-5-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B185970.png)
![(E)-6-(6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl)-2-methylhept-2-enoic acid](/img/structure/B185971.png)
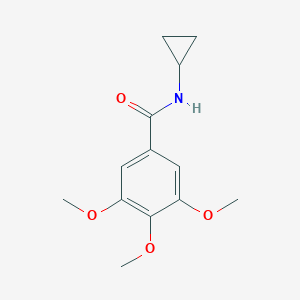
![(4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B185973.png)
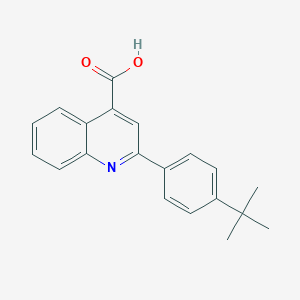
![N-[2-(4-nitrophenyl)ethyl]cyclohexanamine](/img/structure/B185976.png)
